Sudan I-d5

Description

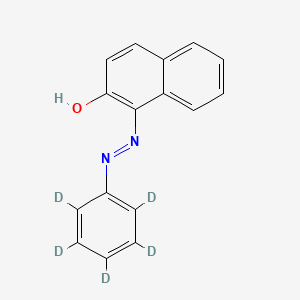

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-RCQSQLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746791 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752211-63-5 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 752211-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Sudan I-d5 in Ensuring Food Safety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sudan I, a synthetic azo dye, is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and is prohibited for use as a food additive in numerous countries, including the United States and the European Union.[1][2] Despite the ban, its low cost and vibrant color have led to its illegal use in various food products, particularly spices like chili and curry powder, as well as palm oil, to enhance their appearance.[3][4][5] This illicit use poses a significant public health risk, necessitating robust and accurate analytical methods for its detection and quantification in complex food matrices. This technical guide delves into the critical role of Sudan I-d5, a deuterated stable isotope of Sudan I, in the precise analysis of this banned dye, ensuring the safety of the food supply.

The Challenge of Food Matrix Complexity

Food matrices are inherently complex, containing a wide array of compounds such as fats, proteins, pigments, and other natural constituents. These components can significantly interfere with the analysis of target analytes like Sudan I, a phenomenon known as the "matrix effect." Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification and potentially false-negative results.[6] This makes the reliable determination of trace levels of Sudan I a considerable analytical challenge.

Isotope Dilution Mass Spectrometry: The Gold Standard

To overcome the challenges posed by matrix effects, isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the accurate quantification of contaminants in complex samples.[7][8] This technique relies on the use of a stable isotope-labeled internal standard, which is a form of the target analyte where one or more atoms have been replaced with a heavier isotope. For the analysis of Sudan I, the deuterated analogue, this compound (1-(phenyl-d5-azo)-2-naphthol), serves as the ideal internal standard.[3][8][9]

The Principle of Isotope Dilution with this compound

This compound is chemically identical to Sudan I, meaning it exhibits the same physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization behavior.[10] However, due to the presence of five deuterium atoms on the phenyl ring, it has a higher molecular weight, allowing it to be distinguished from the native Sudan I by a mass spectrometer.

The core principle of IDMS using this compound involves adding a known amount of the labeled standard to the food sample at the beginning of the analytical procedure.[7][9] The this compound acts as a surrogate for the native Sudan I throughout the entire workflow, including extraction, cleanup, and instrumental analysis. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the native Sudan I to that of the known amount of added this compound, an accurate and precise quantification of the Sudan I concentration in the original sample can be achieved, effectively compensating for matrix effects and variations in recovery.[10]

Analytical Workflow for Sudan I Determination using this compound

The following diagram illustrates a typical workflow for the analysis of Sudan I in food samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution Mass Spectrometry

The following diagram illustrates the fundamental principle of quantification using isotope dilution mass spectrometry.

Experimental Protocols

While specific parameters may vary depending on the food matrix and instrumentation, the following provides a general overview of a typical experimental protocol for the determination of Sudan I using this compound.

Sample Preparation and Extraction

-

Homogenization: A representative portion of the food sample (e.g., 1 gram of spice powder) is accurately weighed.[9]

-

Internal Standard Spiking: A precise volume of a standard solution of this compound (e.g., 20 µL of a 1 µg/mL solution) is added to the homogenized sample.[9]

-

Extraction: An appropriate organic solvent, most commonly acetonitrile, is added to the sample (e.g., 10 mL).[3][9] The mixture is then vigorously shaken or vortexed for a defined period (e.g., 10 minutes) to ensure efficient extraction of the dyes.[9]

-

Cleanup: The extract is then subjected to a cleanup step to remove interfering matrix components. This can be achieved through centrifugation to separate solid particles, followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).[1] For more complex matrices, solid-phase extraction (SPE) may be employed for a more thorough cleanup.[1]

LC-MS/MS Analysis

The cleaned extract is then injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the chromatographic separation of Sudan dyes.[11] A gradient elution with a mobile phase consisting of a mixture of acetonitrile and water (often with a small percentage of formic acid to improve ionization) is commonly employed.[6]

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode.[6] Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Sudan I and this compound.

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of analytical methods for Sudan I detection. The following tables summarize typical quantitative data from various studies.

Table 1: LC-MS/MS Parameters for Sudan I and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Collision Energy (eV) |

| Sudan I | 249.1 | 93.1 | 156.0 | 31 / 15 |

| This compound | 254.1 | 98.1 | 161.0 | - |

Note: Specific collision energies can vary between instruments and laboratories.

Table 2: Method Performance for Sudan I Analysis using this compound

| Food Matrix | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Linearity (r²) | Reference |

| Paprika | 93.8 - 115.2 | - | 0.125 (as lowest calibrator) | >0.99 | [3] |

| Chili Powder | 87.7 - 94.0 | - | 0.25 | >0.99 | [6] |

| Spices | - | 0.7 | - | - | [1] |

| Chili Products | - | - | 4 | - | [11] |

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry is indispensable for the accurate and reliable quantification of the banned carcinogenic dye Sudan I in complex food matrices. By effectively compensating for matrix effects and variations in sample preparation, this methodology provides the high level of confidence required for regulatory monitoring and ensures the protection of public health. The detailed protocols and performance data presented in this guide underscore the robustness and suitability of this approach for routine food safety analysis. For researchers and scientists in the field, the adoption of IDMS with isotopically labeled standards like this compound is a critical step towards safeguarding the integrity of our food supply.

References

- 1. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. lcms.cz [lcms.cz]

- 4. Review of Determination Methods of Sudan Dyes in Food – Excellence in Analytical Chemistry [each.ut.ee]

- 5. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. laborindo.com [laborindo.com]

- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov.tw [fda.gov.tw]

An In-depth Technical Guide to Sudan I-d5: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I-d5 is the deuterated analog of Sudan I, a synthetic monoazo dye. While Sudan I has been used historically as a coloring agent in various industrial applications, its use in food products is prohibited in many countries due to its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC). This compound serves as a crucial internal standard for the accurate quantification of Sudan I in complex matrices, such as food and environmental samples, using mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and the metabolic and toxicological profile of this compound, with a focus on the underlying mechanisms of its biological activity.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol, is structurally identical to Sudan I, except for the substitution of the five hydrogen atoms on the phenyl ring with deuterium. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound and Sudan I

| Property | This compound | Sudan I | Reference(s) |

| Molecular Formula | C₁₆H₇D₅N₂O | C₁₆H₁₂N₂O | [1][2] |

| Molecular Weight | 253.31 g/mol | 248.28 g/mol | [1][3] |

| CAS Number | 752211-63-5 | 842-07-9 | [1][3] |

| Appearance | Orange to red or brown powder/crystals | Orange to red or brown powder/crystals | [4] |

| Melting Point | Not explicitly reported, expected to be similar to Sudan I | 129-134 °C | [3][4] |

| Boiling Point | Not explicitly reported, expected to be similar to Sudan I | ~391.35 °C (estimated) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, benzene, and chloroform. Slightly soluble in DMSO and ethyl acetate. Insoluble in water. | Soluble in organic solvents such as ethanol, acetone, benzene, and chloroform. Slightly soluble in DMSO and ethyl acetate. Insoluble in water. | [3][5][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of Sudan I, involving a two-step diazotization and coupling reaction. A general protocol is described below.[7]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step 1: Diazotization of Aniline-d5

-

Dissolve aniline-d5 in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) to the aniline-d5 solution while maintaining the low temperature and stirring continuously. This reaction forms the benzenediazonium-d5 chloride salt.

Step 2: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (NaOH).

-

Cool the 2-naphthol solution in an ice bath.

-

Slowly add the cold benzenediazonium-d5 chloride solution to the 2-naphthol solution with constant stirring.

-

A colored precipitate of this compound will form. The reaction mixture is typically stirred for a period to ensure complete reaction.

-

The product is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Methodology: HPLC-MS/MS

This compound is primarily used as an internal standard for the quantification of Sudan I in various samples. A common analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow for Sudan I Analysis using this compound

Caption: Workflow for the analysis of Sudan I using this compound as an internal standard.

Protocol Outline:

-

Sample Preparation: Homogenize the sample matrix (e.g., chili powder, sauce).

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

-

Extraction: Extract the analytes from the sample using a suitable organic solvent, such as acetonitrile, often with the aid of shaking or ultrasonication.[8]

-

Cleanup (Optional): Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be employed to remove interfering substances.

-

HPLC Separation: Inject the final extract into an HPLC system equipped with a C18 reversed-phase column. An isocratic or gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically used to separate Sudan I and this compound from other matrix components.[9]

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Sudan I and this compound are monitored for high selectivity and sensitivity.

-

Quantification: The concentration of Sudan I in the original sample is calculated by comparing the peak area ratio of Sudan I to that of the known amount of this compound internal standard.

Table 2: Example HPLC and MS/MS Parameters

| Parameter | Condition | Reference(s) |

| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [9][10] |

| Mobile Phase | Acetonitrile/Methanol/Water mixtures | [8][9] |

| Flow Rate | 0.5 - 1.0 mL/min | [9][11] |

| Injection Volume | 10 - 20 µL | [10][11] |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode | [8] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [12] |

Metabolism and Toxicology

The metabolism and toxicology of this compound are expected to be very similar to that of Sudan I. The deuterium labeling is not expected to significantly alter the metabolic pathways, but it can sometimes lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at the deuterated sites.[13][14]

The metabolism of Sudan I is a critical factor in its carcinogenicity and primarily occurs in the liver. Two main pathways are involved: oxidative metabolism by cytochrome P450 (CYP) enzymes and peroxidases, and reductive cleavage of the azo bond.[15][16]

Metabolic Activation and Genotoxicity of Sudan I

References

- 1. This compound | C16H12N2O | CID 135818270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound analytical standard 752211-63-5 [sigmaaldrich.com]

- 3. Sudan I CAS#: 842-07-9 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sudan I | 842-07-9 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thamesrestek.co.uk [thamesrestek.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectralabsci.com [spectralabsci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sudan I - Wikipedia [en.wikipedia.org]

- 16. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sudan I-d5 as an Internal Standard in the Quantification of Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sudan I-d5 as an internal standard for the accurate quantification of illegal azo dyes in various matrices, particularly in food products like spices. The use of isotopically labeled internal standards is crucial for correcting analytical variations, including matrix effects and analyte loss during sample preparation, thereby ensuring the reliability of quantitative results.

Introduction to Azo Dyes and the Need for Accurate Quantification

Azo dyes, such as Sudan I, II, III, and IV, are synthetic colorants used in various industries. However, their use in foodstuffs is prohibited due to their potential carcinogenic and genotoxic properties. Regulatory bodies worldwide have set strict action limits for these dyes in food products, necessitating sensitive and accurate analytical methods for their detection and quantification. The fraudulent use of these dyes to enhance the color of spices and other food products poses a significant public health risk.

The complexity of food matrices can interfere with the analytical signal of the target analytes, a phenomenon known as the matrix effect. To compensate for these interferences and for variations during the analytical process, an internal standard is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled standards, such as this compound, are considered the gold standard for this purpose as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement in mass spectrometry.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of a compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio normalization corrects for variations in sample preparation and instrument response.

Figure 1: Logical workflow of the internal standard method for azo dye quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this analytical approach. The following sections outline a typical experimental workflow for the analysis of azo dyes using this compound as an internal standard, based on established methods.

Sample Preparation and Extraction

A generic and effective sample preparation procedure is essential for the reliable quantification of azo dyes. The following protocol is adapted from methods developed for the analysis of azo dyes in spices.

-

Sample Weighing: Weigh 1 gram of the homogenized sample into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the this compound internal standard solution (e.g., 1 µg/mL in acetonitrile) to the sample.

-

Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Extraction: Shake the tube vigorously for 10 minutes.

-

Phase Separation: Add 10 mL of water, shake again, and then centrifuge to separate the layers.

-

Final Extract Preparation: Filter the supernatant before injection into the LC-MS/MS system.

Figure 2: Experimental workflow for sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of azo dyes are typically performed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).

UPLC/HPLC Conditions:

| Parameter | Value |

| System | ACQUITY UPLC I-Class with FTN Sample Manager |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Column Temperature | 40 °C |

| Sample Temperature | 20 °C |

| Injection Volume | 2.5 µL |

| Mobile Phase A | 0.1% Formic acid + 5 mM HCOONH4 in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient Program | A gradient is typically used, starting with a higher percentage of aqueous mobile phase to focus polar analytes, followed by a ramp to a higher percentage of organic mobile phase to elute the less polar azo dyes. A common run time is around 14 minutes. |

Mass Spectrometry Conditions:

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte—one for quantification and one for confirmation.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is generally suitable for azo dyes. |

| Ion Source Temperature | Optimized for the specific instrument and analytes, for example, 450°C. |

| MRM Transitions | Specific precursor-to-product ion transitions are selected for each azo dye and the internal standard. |

Quantitative Data and Method Performance

The use of this compound as an internal standard has been shown to yield excellent results in terms of recovery, precision, and accuracy.

Table 1: MRM Transitions and MS Parameters for Sudan I and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| Sudan I | 249.1 | 156.0 | 0.041 |

| 93.0 | 0.041 | ||

| This compound | 254.1 | 161.1 | 0.041 |

| 98.1 | 0.041 |

Quantification ions are in bold.

Table 2: Validation Results for the Determination of Azo Dyes in Paprika using this compound as an Internal Standard

| Analyte | Mean Recovery (%) | Within-Laboratory Repeatability (RSDr, %) | Within-Laboratory Reproducibility (RSDRL, %) |

| Dimethyl Yellow | 101.4 | 4.3 | 4.3 |

| Orange II | 100.9 | 7.7 | 7.7 |

| Para Red | 103.0 | 3.1 | 3.1 |

| Rhodamine | 93.8 | 4.9 | 4.9 |

| Sudan I | 105.1 | 2.4 | 2.4 |

| Sudan II | 106.6 | 1.8 | 1.8 |

| Sudan III | 105.1 | 2.8 | 2.8 |

| Sudan IV | 104.9 | 3.0 | 3.0 |

| Sudan Orange G | 115.2 | 3.7 | 3.7 |

| Sudan Red 7B | 105.0 | 0.8 | 1.6 |

| Sudan Red B | 101.9 | 2.6 | 2.6 |

Data adapted from Waters Corporation Application Note.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Azo Dyes

| Analyte | LOD (µg/kg) | LOQ (µg/kg) |

| Sudan I | 0.06 | 0.19 |

| Sudan II | 0.06 | 0.19 |

| Sudan III | 0.07 | 0.23 |

| Sudan IV | 0.07 | 0.23 |

| Sudan Orange G | 0.07 | 0.23 |

Data from a study on various azo dye adulterants.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of illegal azo dyes in complex matrices. The detailed protocols and performance data presented in this guide demonstrate the effectiveness of this methodology in meeting the stringent requirements for food safety analysis. The implementation of such validated methods is essential for regulatory monitoring and ensuring the safety of the food supply.

Technical Guide: Sudan I-d5 Analytical Standard for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, availability, and application of the Sudan I-d5 analytical standard. This deuterated internal standard is crucial for the accurate quantification of Sudan I and other related azo dyes in various matrices, particularly in food safety and quality control applications.

Commercial Suppliers and Availability

The this compound analytical standard is available from several reputable chemical suppliers specializing in reference materials. Availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Catalog Number | CAS Number | Website |

| Sigma-Aldrich (Merck) | This compound analytical standard | 34184 | 752211-63-5 | --INVALID-LINK-- |

| Santa Cruz Biotechnology, Inc. | This compound | sc-214693 | 752211-63-5 | --INVALID-LINK-- |

| HPC Standards GmbH | D5-Sudan I | 679682 | 752211-63-5 | --INVALID-LINK-- |

| WITEGA Laboratorien | D5-Sudan I | 752211-63-5 | --INVALID-LINK-- |

Data Presentation

The following table summarizes the key quantitative data for the this compound analytical standard. Lot-specific data, including exact purity and isotopic enrichment, can be found on the Certificate of Analysis (COA) provided by the supplier.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₇D₅N₂O | [1] |

| Molecular Weight | 253.31 g/mol | [1] |

| CAS Number | 752211-63-5 | |

| Synonyms | 1-(Phenylazo-d5)-2-naphthol | |

| Chemical Purity | > 99% | [2] |

| Isotopic Abundance | > 99% (Deuterium) | [2] |

| Physical Format | Neat (Solid) | |

| Storage Conditions | 2-8°C, Protect from light | [2] |

| Stability | Stable for at least 12 months at 20°C when protected from light | [2] |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the analysis of Sudan dyes in food products. The following is a representative experimental protocol for the analysis of Sudan dyes in spices.

Preparation of Internal Standard Stock and Working Solutions

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:100 with acetonitrile. This working solution is then used to spike samples and calibration standards.

Sample Preparation (Extraction from Spices)

-

Weigh 1 g of the homogenized spice sample into a 50 mL polypropylene centrifuge tube.

-

Add a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard working solution to the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the mixture for 1 minute and then shake vigorously for 10 minutes.

-

Centrifuge the sample at 5000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both Sudan I and this compound. For this compound, a common transition is m/z 254 -> 156.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of Sudan dyes using this compound as an internal standard.

Caption: Experimental workflow for Sudan dye analysis.

Caption: Logic of internal standard quantification.

References

An In-depth Technical Guide to the Regulatory Status of Sudan Dyes in Food Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the global regulatory landscape, toxicological profile, and analytical methodologies for the detection of Sudan dyes in food products. These synthetic, oil-soluble azo dyes, intended for industrial applications such as coloring plastics, oils, and waxes, have been illegally used to enhance the color of food products, posing a significant risk to public health.

Global Regulatory Prohibition

Sudan dyes (I, II, III, and IV) are universally banned from use as food additives by major regulatory bodies worldwide due to substantial evidence of their potential carcinogenicity and genotoxicity.[1][2][3][4] There is a global consensus that no level of these dyes is considered safe for human consumption, and therefore, no tolerable daily intake (TDI) has been established.[5]

Key regulatory stances include:

-

European Union (EU): The EU explicitly prohibits the use of Sudan dyes in foodstuffs.[5][6] Following the discovery of Sudan I in chili powder in 2003, the European Commission implemented emergency measures (Decision 2003/460/EC) requiring that imports of certain food products, like chili and curry powder, be accompanied by an analytical report certifying the absence of these dyes.[4][5][7][8]

-

United States: The U.S. Food and Drug Administration (FDA) does not permit Sudan dyes for use in food.[9][10] They are considered illegal and unsafe food additives.

-

Other Regions: Countries including China, Canada, Australia, and Hong Kong have also banned the use of Sudan dyes as food coloring agents.[11]

The International Agency for Research on Cancer (IARC), part of the World Health Organization (WHO), has classified Sudan I, II, III, and IV as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence in humans but sufficient evidence in experimental animals.[9][11][12][13][14][15] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also deemed Sudan I unsafe for use in food based on toxicological evidence.[11]

Toxicological Profile and Health Risks

The primary health concern associated with Sudan dyes is their carcinogenicity and genotoxicity.[2][16][17] These dyes are not directly mutagenic but undergo metabolic activation in the body, leading to the formation of harmful compounds.

Upon ingestion, Sudan dyes are metabolized by two primary pathways:

-

Hepatic Metabolism: Liver enzymes, particularly the cytochrome P450 (CYP450) family, can oxidize Sudan dyes.[17][18] For instance, CYP1A1 catalyzes the oxidation of Sudan I, leading to the formation of reactive metabolites like the benzenediazonium cation, which can form DNA adducts.[18]

-

Azo Reduction by Gut Microbiota: The azo bond (-N=N-) of the dyes can be cleaved by azoreductase enzymes produced by intestinal microflora.[17][19][20] This reductive cleavage releases aromatic amines, some of which are known or suspected carcinogens (e.g., aniline).[5][18][19]

These reactive metabolites and aromatic amines can bind to DNA, forming adducts that can induce mutations and initiate the process of carcinogenesis.[4][18]

Data Presentation

Table 1: Classification of Sudan Dyes by Health and Regulatory Agencies

| Dye | IARC Classification | EU Classification (Directive 67/548/EEC) | Health Hazard Notes |

| Sudan I | Group 3 | Carcinogen Category 3, Mutagen Category 3 | Genotoxic carcinogen; oral intake can lead to the formation of carcinogenic amines like aniline.[5][10] |

| Sudan II | Group 3 | Not explicitly listed, but metabolites are carcinogenic | Metabolites include amines classified as Category 2 carcinogens.[5] |

| Sudan III | Group 3 | Not explicitly listed, but metabolites are carcinogenic | Metabolites include amines classified as Category 2 carcinogens.[5] |

| Sudan IV | Group 3 | Not explicitly listed, but metabolites are carcinogenic | Metabolites include amines classified as Category 2 carcinogens.[5] |

Table 2: Reported Concentrations of Sudan Dyes in Contaminated Food Products

| Food Product | Dye(s) Detected | Concentration Range (mg/kg or µg/kg) | Reference Region/Incident |

| Hot Chilli Powder | Sudan I | 2.8 - 3,500 mg/kg | European Union (2003)[5] |

| Spices | Sudan I-IV | Low mg/kg range | General findings[3] |

| Palm Oil | Sudan IV | 150 - 24,000 µg/kg (ng/mL) | USA (Washington, DC area)[14] |

| Red Chilli Pepper | Sudan I, III, IV | 0.10, 0.04, 0.05 mg/kg respectively | Turkey |

| Chilli/Curry Products | Sudan Dyes | 100 - 1000 mg/kg required for color impact | General estimate[3] |

Table 3: Performance of Analytical Methods for Sudan Dye Detection

| Analytical Method | Matrix | Limit of Detection (LOD) Range | Limit of Quantification (LOQ) Range |

| HPLC-PDA | Sauces | 0.2 - 0.5 mg/kg | 0.4 - 1 mg/kg |

| HPLC-PDA | Spices | 1.5 - 2 mg/kg | 3 - 4 mg/kg |

| HPLC-UV | Red Chilli | 1.2 - 5.4 µg/kg | 4 - 18 µg/kg |

| LC-MS (Ion Trap) | Spices | 0.02 - 0.1 mg/kg | Not Specified |

| HPLC-DAD | Animal Tissues/Eggs | Not Specified (CCα: 7.7–9.0 µg/kg) | 12.8 - 15.0 µg/kg |

| UPLC-MS/MS | Chili Powder | Not Specified | Calibration range: 0.1 - 25 mg/kg |

| HPLC-DAD | Turmeric | 0.01 - 0.04 mg/kg | 0.04 - 0.12 mg/kg |

Note: CCα (Decision Limit) is the concentration at and above which it can be concluded with a statistical certainty that a sample is non-compliant.

Analytical Methodologies

The detection of banned Sudan dyes in complex food matrices requires sensitive and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.[21]

Experimental Protocol: Sample Preparation and Extraction

A simple liquid-solid extraction is commonly employed for spices and sauces.[1][3]

-

Objective: To extract Sudan dyes from the food matrix into a solvent suitable for chromatographic analysis.

-

Apparatus:

-

Analytical balance

-

50 mL centrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Solvent mixture (e.g., acetone/dichloromethane/methanol 3:2:1, v/v/v for some applications)

-

-

Procedure (General method for spices):

-

Weigh 1.0 - 2.5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 - 30 mL of acetonitrile to the tube.[22]

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 10-30 minutes to ensure complete extraction.[7]

-

Centrifuge the mixture at high speed (e.g., 10,000 g) for 10 minutes to separate the solid matrix.[23]

-

Carefully collect the supernatant.

-

For cleaner samples, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a smaller volume of the mobile phase.[7][24]

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[23] For oily matrices like palm oil, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove lipids.[22][25]

-

Experimental Protocol: HPLC with UV/Diode Array Detection (HPLC-UV/DAD)

This method is suitable for screening and quantification at moderate concentration levels.

-

Objective: To separate and quantify individual Sudan dyes based on their chromatographic retention time and UV-Vis absorbance.

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array Detector (DAD)

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][26]

-

Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 80:20, v/v) or Acetonitrile/Methanol (80:20, v/v).[24][26]

-

Column Temperature: 40 °C.[24]

-

Injection Volume: 10 - 25 µL.[24]

-

Detection Wavelengths: DAD allows for simultaneous monitoring. Specific wavelengths are chosen near the absorbance maxima for each dye:

-

-

Quantification: Quantification is performed by creating a calibration curve using external standards prepared in a blank matrix extract to compensate for matrix effects.[26]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the confirmatory method of choice due to its high sensitivity and selectivity.[1][22]

-

Objective: To provide unambiguous identification and highly sensitive quantification of Sudan dyes, even at trace levels.

-

Instrumentation:

-

UPLC or HPLC system

-

Tandem quadrupole mass spectrometer (e.g., QQQ) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Procedure: For each Sudan dye, the precursor ion ([M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. At least two product ion transitions are monitored for each analyte to meet identification criteria set by regulatory bodies like the EU.

-

Example Transitions: Specific precursor/product ion pairs and collision energies must be optimized for each instrument and analyte.

-

-

Quantification: Stable isotope-labeled internal standards (e.g., Sudan I-d5) are often used to achieve the most accurate quantification by correcting for matrix effects and variations in instrument response.[27]

Conclusion

The regulatory status of Sudan dyes in food is unequivocal: they are banned globally due to their classification as potential genotoxic carcinogens. Their illegal use as colorants in products like spices and palm oil represents a significant food fraud and a direct threat to consumer health. The toxicological mechanism, involving metabolic activation to DNA-damaging aromatic amines, underscores the scientific basis for this prohibition. Robust, validated analytical workflows, primarily based on HPLC and LC-MS/MS, are essential for regulatory monitoring and enforcement, ensuring the integrity of the food supply chain and protecting public health.

References

- 1. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjbmb.org.pk [pjbmb.org.pk]

- 3. Review of Determination Methods of Sudan Dyes in Food – Excellence in Analytical Chemistry [each.ut.ee]

- 4. Detecting Illegal Sudan Dyes in Foodstuffs [thermofisher.com]

- 5. bfr.bund.de [bfr.bund.de]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. agilent.com [agilent.com]

- 8. lcms.cz [lcms.cz]

- 9. thamesrestek.co.uk [thamesrestek.co.uk]

- 10. Sudan I - Wikipedia [en.wikipedia.org]

- 11. Sudan Dyes in Food [cfs.gov.hk]

- 12. Press corner | European Commission [ec.europa.eu]

- 13. Evaluation of impact of exposure of Sudan azo dyes and their metabolites on human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Memo: Background about Sudan dyes in food – European Sources Online [europeansources.info]

- 16. researchgate.net [researchgate.net]

- 17. Sudan dyes: are they dangerous for human health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 19. Anaerobic Metabolism of 1-Amino-2-Naphthol-Based Azo Dyes (Sudan Dyes) by Human Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. researchgate.net [researchgate.net]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. scirp.org [scirp.org]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. lcms.cz [lcms.cz]

The Crimson Shadow: A Technical Guide to the Discovery, Industrial Application, and Biological Impact of Sudan Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, synthesis, and industrial use of Sudan dyes. It provides a comprehensive overview of their physicochemical properties, toxicological profiles, and the analytical methods for their detection. The guide further delves into the molecular mechanisms of their metabolic activation, genotoxicity, and the cellular responses to the resulting DNA damage.

Discovery and History

Sudan dyes are a family of synthetic organic azo dyes, characterized by the presence of a diazene functional group (-N=N-) connecting aromatic rings. The discovery of azo dyes dates back to the mid-19th century, with the first synthesis of an azo dye, aniline yellow, by C. Mene in 1861. The development of diazo chemistry by Peter Griess in 1858 laid the foundation for the synthesis of a vast array of azo dyes with diverse colors and properties.

Sudan I, the parent compound of the Sudan dye family, was first synthesized in 1883 by Z. Roussin. Its synthesis involves a two-step diazotization and coupling reaction. Aniline is first diazotized with nitrous acid to form a diazonium salt, which is then coupled with 2-naphthol to produce the vibrant orange-red Sudan I dye. This straightforward and cost-effective synthesis process contributed to its widespread industrial adoption.

Initially, Sudan dyes were celebrated for their excellent solubility in nonpolar substances such as fats, oils, waxes, and hydrocarbon solvents. This property made them ideal for a variety of industrial applications, including the coloring of plastics, gasoline, floor and shoe polishes, and textiles. The production of these dyes peaked in the mid-20th century, with the United States producing significant quantities of Sudan I, II, III, and IV in 1974. However, growing concerns over their safety led to a decline in their use in certain applications and a complete ban in others, most notably in food products.

Physicochemical and Toxicological Properties

The physicochemical properties of Sudan dyes, such as their molecular weight, melting point, and solubility, are crucial for understanding their behavior in various matrices and for developing analytical detection methods. The following table summarizes key properties for the most common Sudan dyes.

| Property | Sudan I | Sudan II | Sudan III | Sudan IV |

| CAS Number | 842-07-9[1] | 3118-97-6[2] | 85-86-9[3] | 85-83-6[4] |

| Molecular Formula | C₁₆H₁₂N₂O[1] | C₁₈H₁₆N₂O[2] | C₂₂H₁₆N₄O[3] | C₂₄H₂₀N₄O[4] |

| Molecular Weight ( g/mol ) | 248.28[1] | 276.33[2] | 352.39[5] | 380.44 |

| Melting Point (°C) | 131-133[1][6] | 156-158[7][8] | 199 (decomposes)[3] | 199[4] |

| Appearance | Orange-red powder[6] | Red to orange-brownish powder | Red to reddish-brown powder[9] | Reddish-brown crystals[4] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene[1]. | Immiscible with water[10]. | Sparingly soluble in water; Soluble in ethanol, acetone[9]. | Insoluble in water; Soluble in organic solvents[11]. |

The toxicological profiles of Sudan dyes have been a subject of extensive research and regulatory scrutiny. The International Agency for Research on Cancer (IARC) has classified Sudan I, II, III, and IV as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence in humans.[12][13][14][15][16] However, numerous animal studies have demonstrated their carcinogenic potential.[17] The primary concern stems from the metabolic activation of these dyes into reactive intermediates that can damage DNA.

| Toxicological Parameter | Sudan I | Sudan II | Sudan III | Sudan IV |

| IARC Classification | Group 3[15][18] | Group 3[10][13][14] | Group 3[19] | Group 3[4] |

| Oral LD50 (rat) | >5000 mg/kg | Not available | 7060 mg/kg (as ethyl alcohol solution)[20] | >5000 mg/kg |

Industrial Applications

The lipophilic nature of Sudan dyes has led to their widespread use in coloring a variety of non-aqueous materials. Key industrial applications include:

-

Coloring of Waxes, Oils, and Fats: Used in the production of colored candles, polishes (shoe and floor), and various lubricants.

-

Plastics and Polymers: Incorporated into plastics to impart a range of red and orange hues.[16]

-

Solvents and Fuels: Used to color gasoline and other hydrocarbon solvents.[17]

-

Textiles: Employed in the dyeing of synthetic fabrics.

-

Staining: Utilized in microscopy for staining lipids and other sudanophilic biological samples.[4]

The use of Sudan dyes in food is strictly prohibited in many countries, including the United States and the European Union, due to their potential health risks.[18]

Experimental Protocols

The detection and quantification of Sudan dyes in various matrices, particularly in food products where they are illegal additives, are of paramount importance for public health. A variety of analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Sudan dyes in a sample matrix.

Methodology:

-

Sample Preparation:

-

For solid samples (e.g., spices), a representative portion is weighed and extracted with a suitable organic solvent such as acetonitrile or a mixture of methanol and chloroform.

-

Ultrasonication or Soxhlet extraction can be employed to enhance extraction efficiency.

-

For liquid samples (e.g., oils), a liquid-liquid extraction is performed using immiscible solvents.

-

The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column.

-

A mobile phase consisting of a gradient of acetonitrile and water is commonly used to achieve separation of the different Sudan dyes.

-

The flow rate is typically maintained at around 1 mL/min.

-

-

Detection:

-

A UV-Vis detector is set to monitor the absorbance at the maximum absorption wavelength of each Sudan dye (typically in the range of 480-520 nm).

-

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific detection and quantification of Sudan dyes.

Methodology:

-

Sample Preparation: The sample preparation is similar to that for HPLC analysis.

-

LC Separation: The chromatographic separation is performed as described for the HPLC method.

-

Mass Spectrometric Detection:

-

The eluent from the HPLC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each Sudan dye, a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored.

-

This highly selective detection method minimizes matrix interference and provides unambiguous identification and quantification of the target analytes, even at very low concentrations.

-

Signaling Pathways and Molecular Mechanisms

The toxicity of Sudan dyes is primarily attributed to their metabolic activation into reactive species that can interact with cellular macromolecules, including DNA.

Metabolic Activation and Detoxification

Sudan dyes undergo complex metabolic transformations in the body, primarily in the liver. These pathways can be broadly categorized into activation and detoxification routes.

Caption: Metabolic pathways of Sudan dyes.

Metabolic Activation: Enzymes such as peroxidases and cytochrome P450s (CYPs) can oxidize Sudan dyes, leading to the formation of highly reactive electrophilic intermediates. For instance, the metabolism of Sudan I can generate a reactive benzenediazonium ion.

Detoxification: A major detoxification pathway for Sudan dyes is the reductive cleavage of the azo bond, a reaction catalyzed by azoreductases present in the liver and gut microflora. This process breaks the dye molecule into smaller aromatic amines, which can then be further metabolized and excreted.

Genotoxicity and DNA Damage Response

The reactive intermediates generated during metabolic activation can covalently bind to DNA, forming bulky DNA adducts. This is a critical step in the initiation of carcinogenesis.

Caption: Cellular response to Sudan dye-induced DNA damage.

The formation of bulky DNA adducts distorts the DNA double helix, which can interfere with essential cellular processes like transcription and replication. The cell recognizes this damage and activates DNA repair pathways. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky adducts from DNA.[21][22] The Base Excision Repair (BER) pathway may also be involved in repairing some of the DNA damage caused by Sudan dye metabolites.[21]

If the DNA damage is extensive or the repair mechanisms are overwhelmed or faulty, the cell may undergo cell cycle arrest to allow more time for repair, or it may initiate apoptosis (programmed cell death) to eliminate the damaged cell. However, if the DNA adducts are not repaired before DNA replication, they can lead to mutations. The accumulation of mutations in critical genes, such as those controlling cell growth and division, can ultimately lead to the development of cancer.

Conclusion

Sudan dyes, while historically valuable for their industrial coloring properties, pose a significant health risk due to their potential carcinogenicity. Their metabolism can lead to the formation of reactive intermediates that cause genotoxic damage by forming DNA adducts. Understanding the physicochemical properties, metabolic pathways, and mechanisms of toxicity of Sudan dyes is crucial for risk assessment, the development of sensitive analytical methods for their detection, and for ensuring the safety of consumer products. Continued research in this area is essential for protecting public health and for the development of safer alternatives in industrial applications.

References

- 1. Sudan I | 842-07-9 [chemicalbook.com]

- 2. SUDAN II | 3118-97-6 [chemicalbook.com]

- 3. Sudan III | CAS#:85-86-9 | Chemsrc [chemsrc.com]

- 4. Sudan IV - Wikipedia [en.wikipedia.org]

- 5. 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III) | C22H16N4O | CID 62331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sudan I|842-07-9|lookchem [lookchem.com]

- 7. Sudan II - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemiis.com [chemiis.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemiis.com [chemiis.com]

- 12. monographs.iarc.who.int [monographs.iarc.who.int]

- 13. monographs.iarc.who.int [monographs.iarc.who.int]

- 14. Sudan II (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]

- 15. Sudan I (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]

- 16. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sudan I - Wikipedia [en.wikipedia.org]

- 19. bfr.bund.de [bfr.bund.de]

- 20. Sudan III Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 21. Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Sudan Dyes in Food Matrices by LC-MS/MS Using Sudan I-d5 Internal Standard

Abstract

This application note details a robust and sensitive method for the simultaneous determination and quantification of four Sudan dyes (Sudan I, II, III, and IV) in various food matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Sudan I-d5, for accurate quantification. Sample preparation involves a straightforward solvent extraction, applicable to a range of food products including spices, sauces, and oils. The described LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, with Limits of Quantification (LOQs) well below the action limits set by regulatory bodies. This method is suitable for routine monitoring of Sudan dyes in food safety and quality control laboratories.

Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes primarily used for industrial purposes such as coloring plastics, oils, and waxes.[1] Due to their potential carcinogenicity and genotoxicity, the use of Sudan dyes as food additives is prohibited in many countries.[2][3] However, their low cost and vibrant color have led to fraudulent use in various food products like chili powder, curry, and sauces to enhance their appearance.[4]

To ensure consumer safety and regulatory compliance, sensitive and reliable analytical methods are crucial for the detection of these illegal dyes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to provide structural confirmation.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.[4][5] This application note provides a detailed protocol for the analysis of Sudan I, II, III, and IV in food matrices using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Standards: Sudan I, Sudan II, Sudan III, Sudan IV, and this compound analytical standards.

-

Sample Preparation: 0.45 µm syringe filters.

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Individually prepare stock solutions of Sudan I, II, III, IV, and this compound by dissolving 10 mg of each standard in 100 mL of acetonitrile. Store at 4°C in the dark.

-

Intermediate Mixed Standard Solution (1 µg/mL): Prepare a mixed standard solution containing Sudan I, II, III, and IV at a concentration of 1 µg/mL in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate mixed standard solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Each working standard should be fortified with the this compound internal standard at a constant concentration (e.g., 20 ng/mL).

Sample Preparation

The following is a general procedure for solid and liquid food matrices. Adjustments may be necessary depending on the specific sample.

-

Homogenization: Homogenize solid samples to a fine powder.

-

Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spiking with Internal Standard: Add a specific volume of the this compound stock solution (e.g., 20 µL of a 1 µg/mL solution) to each sample.[5][6]

-

Vortexing/Shaking: Vortex the tube for 1 minute and then shake for 10 minutes.[6]

-

Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes.[7]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

-

Flow Rate: 0.4 mL/min.[8]

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-1 min: 50% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 50% B for equilibration.

-

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

-

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: MRM Transitions and Optimized MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) |

| Sudan I | 249.1 | 93.1 | 156.1 | 25 |

| Sudan II | 277.1 | 121.1 | 106.1 | 19 |

| Sudan III | 353.1 | 77.1 | 92.1 | 33 |

| Sudan IV | 381.2 | 91.1 | 224.1 | 32 |

| This compound | 254.1 | 98.1 | 156.1 | 25 |

Data synthesized from multiple sources.[2][10]

Table 2: Method Validation Data for Sudan Dyes in Spiked Chili Powder

| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) (at 10 µg/kg) | RSD (%) |

| Sudan I | >0.995 | 0.03 | 0.10 | 90.7 | 5.27 |

| Sudan II | >0.996 | 0.01 | 0.05 | 91.9 | 3.43 |

| Sudan III | >0.994 | 0.003 | 0.01 | 86.3 | 5.50 |

| Sudan IV | >0.995 | 0.01 | 0.05 | 85.6 | 7.58 |

This table presents a summary of typical validation data obtained from various studies.[7][10]

Visualizations

Caption: Experimental workflow for Sudan dye analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. agilent.com [agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lcms.cz [lcms.cz]

- 5. laborindo.com [laborindo.com]

- 6. spectralabsci.com [spectralabsci.com]

- 7. scirp.org [scirp.org]

- 8. Application of Uplc/Ms/Ms Method for Dertermination of Sudan I in Chili Sauces | VNU Journal of Science: Earth and Environmental Sciences [js.vnu.edu.vn]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

Application Note: UHPLC-MS/MS Protocol for the Separation of Sudan Dyes with Isotopic Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan dyes are synthetic, fat-soluble azo dyes used for industrial coloring of plastics, oils, waxes, and other materials. Due to their potential carcinogenicity, they are banned as food additives worldwide.[1][2][3] However, instances of illegal adulteration in foodstuffs like chili powder, paprika, and sauces to enhance their color persist, necessitating robust and sensitive analytical methods for their detection and quantification.[2][4] This application note details a comprehensive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of multiple Sudan dyes in food matrices. The use of stable isotope-labeled internal standards ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[4]

Experimental Protocol

This protocol provides a detailed methodology for the extraction and analysis of Sudan dyes from a solid food matrix (e.g., chili powder).

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Tetrahydrofuran (reagent grade), n-Hexane (reagent grade).

-

Standards: Reference standards of Sudan I, Sudan II, Sudan III, Sudan IV, Sudan Red G, Sudan Red 7B, Sudan Orange G, and Para Red. Isotope-labeled internal standards (e.g., Sudan I-d5, Sudan II-d6, Sudan III-d6, Sudan IV-d6).[5]

-

Solid Phase Extraction (SPE): C18 SPE cartridges.

-

Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, centrifuge, vortex mixer, nitrogen evaporator.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each Sudan dye and isotopic standard in acetonitrile. Store at 4°C in the dark.[2]

-

Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all target Sudan dyes and a separate working internal standard solution in acetonitrile.

Sample Preparation

-

Extraction:

-

Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[5]

-

Add a known amount of the internal standard working solution.

-

Add 10 mL of acetonitrile.[2][6] For certain matrices, a mixture of tetrahydrofuran and methanol (4:1, v/v) can be used.[5]

-

Vortex vigorously for 1 minute and then shake for 30 minutes.

-

Collect the supernatant.

-

-

Clean-up (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) clean-up is recommended.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the extracted supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

UHPLC-MS/MS Analysis

-

UHPLC System: A system capable of high-pressure gradient elution.

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable.[6]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid[2]

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 2-10 µL[2]

-

Column Temperature: 30°C[2]

Table 1: UHPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 30 | 70 |

| 5.0 | 30 | 70 |

| 15.0 | 15 | 85 |

| 16.0 | 15 | 85 |

| 16.1 | 30 | 70 |

| 20.0 | 30 | 70 |

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 2: MRM Transitions for Sudan Dyes and Isotopic Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Sudan I | 249.1 | 156.1 | 93.1 | 30 |

| Sudan II | 277.1 | 121.1 | 156.1 | 30 |

| Sudan III | 353.1 | 162.1 | 93.1 | 50 |

| Sudan IV | 381.1 | 225.1 | 93.1 | 50 |

| Sudan Red G | 279.1 | 121.1 | 156.1 | 30 |

| Sudan Orange G | 215.1 | 121.1 | 93.1 | 25 |

| Para Red | 294.1 | 156.1 | 93.1 | 30 |

| This compound | 254.1 | 156.1 | 98.1 | 30 |

| Sudan II-d6 | 283.1 | 121.1 | 162.1 | 30 |

| Sudan III-d6 | 359.1 | 162.1 | 99.1 | 50 |

| Sudan IV-d6 | 387.1 | 225.1 | 99.1 | 50 |

Note: Collision energies are instrument-dependent and may require optimization.[5]

Table 3: Typical Performance Data

| Analyte | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) |

| Sudan Orange G | ~4.5 | 0.3 - 1.5 | 0.9 - 5.0 |

| Para Red | ~6.8 | 3.7 - 6.0 | 12.2 - 19.8 |

| Sudan I | ~7.2 | 0.3 - 1.4 | 0.9 - 4.8 |

| Sudan II | ~8.5 | 0.3 - 1.4 | 0.9 - 4.8 |

| Sudan Red G | ~9.1 | 0.3 - 1.4 | 0.9 - 4.8 |

| Sudan III | ~11.3 | 0.3 - 1.4 | 0.9 - 4.8 |

| Sudan IV | ~12.5 | 0.3 - 1.4 | 0.9 - 4.8 |

LOD and LOQ values are indicative and can vary based on matrix and instrument sensitivity.[6]

Experimental Workflow Visualization

Caption: Workflow for the UHPLC-MS/MS analysis of Sudan dyes.

Conclusion

The described UHPLC-MS/MS method provides a robust, sensitive, and accurate approach for the determination of Sudan dyes in various food matrices. The use of a C18 column with a gradient elution program allows for the effective separation of multiple Sudan dyes within a reasonable run time. Tandem mass spectrometry in MRM mode offers excellent selectivity and sensitivity, while the incorporation of isotopic standards ensures reliable quantification by correcting for matrix-induced signal suppression or enhancement. This method is well-suited for routine monitoring and quality control in food safety laboratories.

References

Application Notes and Protocols for Sudan Dye Testing in Spices and Chili Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of spices and chili powder for the detection of illegal Sudan dyes. The methodologies outlined are based on established scientific literature and are intended to ensure accurate and reliable analytical results.

Introduction

Sudan dyes are synthetic, fat-soluble azo dyes that are not permitted for use as food colorants due to their potential carcinogenicity.[1][2][3] Despite being banned in many countries, they have been illegally used to enhance the color of various food products, particularly spices and chili powder.[4][5] Robust and validated sample preparation methods are crucial for the effective monitoring and detection of these illicit dyes in food matrices.[6]

The complex nature of spice matrices, which contain various natural pigments and fatty compounds, presents a significant challenge for analysis.[4] Therefore, sample preparation protocols must effectively extract the target Sudan dyes while minimizing interferences from the matrix. This document details two primary methods for sample preparation: a direct solvent extraction and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, followed by instrumental analysis, typically High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors.[1][7][8]

Data Presentation

The following tables summarize quantitative data from various validated methods for the determination of Sudan dyes in spices.

Table 1: Recovery Rates of Sudan Dyes Using Different Extraction Methods

| Sudan Dye | Solvent Extraction with Acetonitrile (%)[4] | QuEChERS Method (%)[8] | Solvent Extraction with Acetone/Dichloromethane/Methanol (%) |

| Sudan I | 88 - 100 | ~75 | 89 - 98 |

| Sudan II | 89 - 104 | ~80 | 90 - 96 |

| Sudan III | 89 - 93 | ~95 | 93 - 97 |

| Sudan IV | 66 - 79 | ~90 | 94 - 98 |

| Para Red | Not Reported | ~60 | 89 - 95 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Spices

| Analyte | Method | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Sudan I | HPLC-PDA | 0.2 - 0.5 (sauces) | 0.4 - 1 (sauces) | [7] |

| 1.5 - 2 (spices) | 3 - 4 (spices) | |||

| Sudan I | LC-MS/MS | 0.0007 | Not Reported | [4] |

| Sudan II | LC-MS/MS | 0.0005 | Not Reported | [4] |

| Sudan III | LC-MS/MS | 0.0007 | Not Reported | [4] |

| Sudan IV | LC-MS/MS | 0.001 | Not Reported | [4] |

| Sudan Dyes | HPLC-UV-VIS | 0.0012 - 0.0054 | 0.004 - 0.018 | |

| Para Red | HPLC-UV-VIS | Not Reported | Not Reported | |

| Multiple Dyes | HPLC-MS | 0.02 - 0.1 | Not Reported | [5] |

Experimental Protocols

Protocol 1: Direct Solvent Extraction

This protocol is a straightforward method for extracting Sudan dyes from spices using an organic solvent.[7]

Materials:

-

Homogenized spice or chili powder sample

-

Acetonitrile, HPLC grade

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

Procedure:

-

Weigh 0.5 g of the homogenized spice or chili powder sample into a 50 mL centrifuge tube.[7]

-

Add 10 mL of acetonitrile to the tube.[7]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in a sonicator bath for 15 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

Protocol 2: QuEChERS-Based Extraction

The QuEChERS method is a streamlined approach that combines extraction and cleanup in one step, making it highly efficient for routine analysis.[8]

Materials:

-

Homogenized spice or chili powder sample

-

Water, deionized

-

Acetonitrile, HPLC grade

-

QuEChERS CEN extraction salt packet (4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

Procedure:

-

Weigh 2 g of the homogenized spice or chili powder sample into a 50 mL centrifuge tube.[8]

-

Add 8 mL of deionized water and vortex for 30 seconds to moisten the sample.[8]

-

Add 10 mL of acetonitrile and vortex for 1 minute.[8]

-

Add the contents of the QuEChERS CEN extraction salt packet.[8]

-

Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at 4000 rpm for 5 minutes.[8]

-

Carefully collect the supernatant (acetonitrile layer).

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for instrumental analysis.

Visualization

The following diagram illustrates the general experimental workflow for the sample preparation and analysis of Sudan dyes in spices and chili powder.

Caption: Experimental workflow for Sudan dye analysis.

References

- 1. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 6. lcms.cz [lcms.cz]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lcms.cz [lcms.cz]

Application Note: Quantification of Sudan I in Palm Oil Using Isotope Dilution Mass Spectrometry with Sudan I-d5

Introduction

Sudan I is a synthetic, oil-soluble azo dye that is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Due to its potential health risks, its use as a food additive is prohibited in many countries, including the United States and the European Union.[2][3][4] However, due to its intense red color and low cost, Sudan I has been illegally used to enhance the color of various food products, including palm oil.[3][4] To ensure food safety and compliance with regulations, a robust and reliable analytical method for the quantification of Sudan I in complex food matrices like palm oil is essential.

This application note describes a highly sensitive and selective method for the determination of Sudan I in palm oil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Sudan I-d5. The use of an internal standard that is chemically identical to the analyte but has a different mass allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]

Principle

The method involves a simple extraction of Sudan I from the palm oil matrix, followed by analysis using LC-MS/MS. This compound is added to the sample prior to extraction to serve as an internal standard. The separation of Sudan I and this compound is achieved using a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The concentration of Sudan I in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Sudan I and a constant concentration of this compound.

Experimental Protocols

1. Materials and Reagents

-

Sudan I analytical standard (>96% purity)

-

This compound analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

n-Hexane (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

0.22 µm PTFE syringe filters

2. Standard Solution Preparation

-

Sudan I Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Sudan I standard and dissolve it in 100 mL of acetonitrile.

-